molecular formula C13H15F3O3 B2567665 Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate CAS No. 1864073-37-9

Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate

Cat. No.: B2567665
CAS No.: 1864073-37-9
M. Wt: 276.255
InChI Key: IEIFVPXMSCENBV-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate is an organic compound with the molecular formula C13H15F3O3 and a molecular weight of 276.26 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentanoate ester. The compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

The synthesis of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate typically involves the esterification of 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate can be compared with other similar compounds, such as:

The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s chemical and biological properties.

Properties

IUPAC Name

methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O3/c1-19-12(18)11(17)4-2-3-9-5-7-10(8-6-9)13(14,15)16/h5-8,11,17H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIFVPXMSCENBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCC1=CC=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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